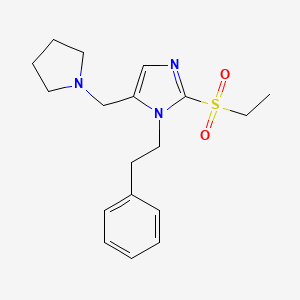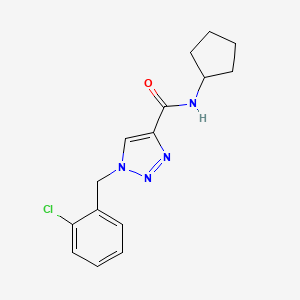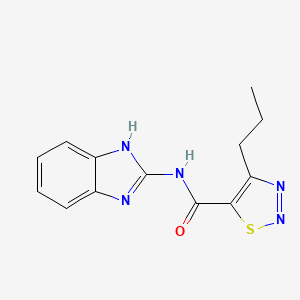![molecular formula C20H25N3O B6076921 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to interact with a range of proteins, including G protein-coupled receptors and ion channels, which play important roles in cellular signaling.
Biochemical and Physiological Effects
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects make 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-(4-pyridinylmethyl)benzamide with 4-methylpiperidine in the presence of a palladium catalyst. This reaction yields 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide as a white solid with a melting point of approximately 210°C.
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-12-23(13-9-16)15-18-2-4-19(5-3-18)20(24)22-14-17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHRZROVYCRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)